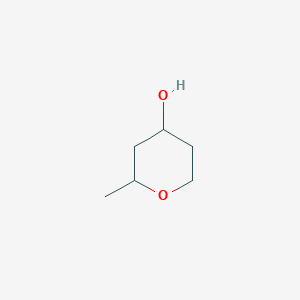

2-Methyl-tetrahydro-pyran-4-OL

Description

Overview of Research Trajectories for 2-Methyl-tetrahydro-pyran-4-OL

Research involving this compound and its isomers has primarily focused on its application as a synthetic intermediate and building block. Its bifunctional nature, possessing both a secondary alcohol and an ether linkage within a cyclic structure, allows for a variety of chemical transformations.

Key research areas include:

Fragrance Chemistry : One of the most notable applications is in the synthesis of fragrance compounds. Specifically, the isomer 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol is commercially known as Florol®. pk.edu.plresearchgate.net This compound is valued for its floral, lily-of-the-valley scent and is used in numerous perfumes. pk.edu.plresearchgate.net Research in this area focuses on developing efficient and high-yield synthetic methods, such as the Prins cyclization, to produce Florol and its derivatives. pk.edu.plresearchgate.net

Natural Product Synthesis : The specific stereoisomer (2R,4S)-2-methyloxan-4-ol serves as a crucial intermediate in the total synthesis of bioactive natural products. vulcanchem.com A significant example is its use in the synthesis of Diospongin B, a natural product with anti-osteoporotic properties. vulcanchem.com The tetrahydropyran (B127337) core of the synthetic intermediate mirrors the structural motif present in the target natural product, facilitating efficient synthesis. vulcanchem.com

Methodology Development : The synthesis of the this compound skeleton itself is a subject of research, particularly concerning stereoselective methods. The Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, is a common strategy. ntu.edu.sg Studies have explored various catalysts, including heteropoly acids, to improve the efficiency and selectivity of this transformation for industrial-scale production. Other synthetic strategies that lead to substituted tetrahydropyrans include hetero-Diels-Alder reactions, oxa-Michael additions, and ring-closing metathesis. researchgate.net

The following table outlines some of the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.16 g/mol chemicalbook.com |

| Boiling Point | 210°C chemdad.com |

| Density | 1.014 g/cm³ chemdad.com |

| Flash Point | 92°C chemdad.com |

Historical Context of Pyran Chemistry and its Evolution

The chemistry of pyrans, the parent heterocyclic system, has evolved significantly over the last century. The unsaturated forms, 2H-pyran and 4H-pyran, are non-aromatic six-membered rings with one oxygen atom and two double bonds. wikipedia.org The first isolation and characterization of 4H-pyran occurred in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. wikipedia.orgnih.gov These simple pyrans were found to be relatively unstable. wikipedia.org

The focus of pyran chemistry soon expanded to its more stable derivatives, particularly the saturated tetrahydropyran (THP) and partially saturated dihydropyran (DHP) rings. The recognition of the tetrahydropyran ring as the core structural unit of pyranose sugars, a cornerstone of biochemistry, greatly spurred interest in its chemistry. wikipedia.org

The evolution of synthetic organic chemistry has been critical to the development of pyran chemistry. Early methods for synthesizing the tetrahydropyran ring included the hydrogenation of dihydropyran or the dehydration of pentamethylene glycols. chemicalbook.com Over time, more sophisticated and stereocontrolled methods were developed. The Prins reaction, first reported in 1917, became a powerful tool for constructing tetrahydropyran rings from aldehydes and homoallylic alcohols and remains a key strategy today. ntu.edu.sg In recent decades, modern synthetic methods like ring-closing alkene metathesis (RCM) have provided new and versatile routes to substituted di- and tetrahydropyrans, further expanding the synthetic chemist's toolkit for accessing these important heterocyclic systems for applications in materials science and drug discovery. researchgate.netrsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPKAPJNEIKPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl Tetrahydro Pyran 4 Ol

Prins Cyclization Strategies

The Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde, stands as a cornerstone for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol. This reaction proceeds through the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular cyclization to form the desired tetrahydropyran (B127337) ring. The versatility of this reaction allows for various catalytic systems and conditions to be employed, influencing the yield, selectivity, and stereochemical outcome of the product.

Acid-Catalyzed Prins Cyclization with Homoallylic Alcohols and Aldehydes

The foundational method for synthesizing this compound involves the acid-catalyzed Prins cyclization of a homoallylic alcohol, such as 3-buten-1-ol (B139374), with an aldehyde, typically acetaldehyde (B116499). The first successful synthesis of this class of compounds was reported by Hanschke in 1955, utilizing sulfuric acid as the catalyst. oiccpress.com In this pioneering work, the reaction of 3-buten-1-ol with acetaldehyde in the presence of 20% sulfuric acid at elevated temperatures in a sealed tube afforded this compound. researchgate.net

The general scheme for this reaction is as follows:

Scheme 1: General Acid-Catalyzed Prins Cyclization for the Synthesis of this compound

In the pursuit of more efficient and environmentally benign catalysts, heteropoly acids (HPAs) have been identified as highly effective promoters for the Prins cyclization. nih.gov Phosphomolybdic acid, for instance, has been shown to efficiently catalyze the reaction between homoallylic alcohols and aldehydes. researchgate.net These catalysts offer advantages such as high acidity, thermal stability, and the potential for reuse. nih.gov The use of heteropoly acids can lead to high yields and selectivities for the desired tetrahydropyran-4-ol derivatives. researchgate.net

Research on related systems, such as the synthesis of the fragrance compound Florol®, has demonstrated the efficacy of phosphotungstic and phosphomolybdic acids in both homogeneous and heterogeneous arrangements. researchgate.netnih.gov

Table 1: Examples of Heteropoly Acid Catalyzed Prins Cyclization for Tetrahydropyranol Synthesis

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Phosphomolybdic Acid | Homoallylic Alcohols + Aldehydes | Water | Room Temp. | High | All-cis | researchgate.net |

| Phosphotungstic Acid | Isoprenol + Isovaleraldehyde | Water | - | - | - | researchgate.net |

To enhance catalyst stability, recoverability, and process efficiency, solid-supported catalysts have been extensively investigated. Mesoporous silica (B1680970) materials like siliceous MCM-41 have proven to be excellent supports due to their high surface area and ordered pore structure. nih.gov These materials can be functionalized with acidic species to create active catalysts for the Prins cyclization. For instance, molybdenum-modified MCM-41 has been shown to be active in the Prins reaction of isoprenol with butanal. nih.gov

Furthermore, Fe-modified silica has been developed as an effective heterogeneous catalyst for the synthesis of substituted tetrahydropyranols. nih.gov These catalysts are typically prepared by impregnating a silica support with an iron salt, such as iron chloride. The resulting material exhibits Lewis acidity and can effectively promote the cyclization reaction. The use of such supported catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.

Table 2: Performance of Supported Catalysts in Prins Cyclization

| Catalyst | Reactants | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Tetrahydropyranol (%) | Reference |

|---|---|---|---|---|---|---|

| MoO3-MCM-41 (5 wt%) | Isoprenol + Butanal | - | - | 93 | >70 (with water) | nih.gov |

| Fe-modified silica | Isoprenol + Isovaleraldehyde | - | - | - | up to 70 | nih.gov |

A significant advancement in the synthesis of this compound and its derivatives is the development of solvent-free and aqueous reaction conditions. These approaches address the environmental concerns associated with the use of volatile organic solvents. acs.orgacs.org

Heteropoly acids have been found to be particularly effective in aqueous media, promoting the Prins cyclization with high efficiency and selectivity. researchgate.net The use of water as a solvent is not only environmentally friendly but can also enhance the selectivity towards the desired 4-hydroxytetrahydropyran by facilitating the hydrolysis of carbocation intermediates. researchgate.net

Solvent-free conditions, often employing solid acid catalysts or neat reactants with a catalytic amount of acid, offer benefits such as reduced waste, lower costs, and simplified work-up procedures. For example, the Prins cyclization has been successfully carried out by grinding a homoallylic alcohol and an aldehyde with a catalytic amount of p-toluenesulfonic acid on silica gel. researchgate.net

The mechanism of the acid-catalyzed Prins cyclization is a well-established process that proceeds through several key steps. semanticscholar.org The reaction is initiated by the protonation of the aldehyde carbonyl group by the acid catalyst, which enhances its electrophilicity. The protonated aldehyde then undergoes electrophilic attack by the double bond of the homoallylic alcohol, leading to the formation of a key carbocation intermediate. semanticscholar.orgacs.org

This carbocation can then undergo an intramolecular cyclization, where the hydroxyl group of the homoallylic alcohol acts as an internal nucleophile, attacking the carbocationic center to form the six-membered tetrahydropyran ring. This cyclization step results in the formation of another carbocationic species on the ring. semanticscholar.org

Finally, this cyclic carbocation is quenched by a nucleophile present in the reaction medium. In the presence of water, the carbocation is trapped by a water molecule, and subsequent deprotonation yields the final this compound product. researchgate.net The hydrolysis of the carbocation intermediate is a crucial step that drives the reaction towards the formation of the desired 4-hydroxy derivative. researchgate.net

Scheme 2: General Mechanism of Acid-Catalyzed Prins Cyclization

FeCl3-Catalyzed Prins Cyclization for Stereoselective Formation

A significant breakthrough in the synthesis of 4-hydroxytetrahydropyrans, including this compound, has been the development of a highly stereoselective Prins cyclization catalyzed by iron(III) chloride (FeCl3). ias.ac.in This methodology allows for the exclusive formation of 4-hydroxyl-tetrahydropyran derivatives with excellent diastereoselectivity. ias.ac.innih.gov

The reaction, developed by Feng and coworkers, demonstrates that FeCl3 can effectively catalyze the cyclization of a wide range of homoallylic alcohols and aldehydes under mild conditions, leading to products with high diastereomeric ratios (up to >99:1 dr). ias.ac.in This high level of stereocontrol is a major advantage over traditional acid catalysts, which often lead to mixtures of stereoisomers.

The proposed mechanism for this remarkable selectivity involves a different pathway from the classical carbocation mechanism. Density functional theory (DFT) calculations and experimental studies, including 18O-labeling, suggest a [2+2] cycloaddition process may be involved, which accounts for the observed high OH-selectivity. ias.ac.in This method represents a powerful and practical approach for the stereocontrolled synthesis of this compound and its analogs.

Table 3: Examples of FeCl3-Catalyzed Stereoselective Prins Cyclization of Homoallylic Alcohols with Aldehydes

| Entry | Homoallylic Alcohol | Aldehyde | Solvent | Time (h) | Yield (%) | dr | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 3-buten-1-ol | Acetaldehyde | CH2Cl2 | 12 | 85 | >99:1 | ias.ac.in |

| 2 | (E)-pent-3-en-1-ol | Benzaldehyde | Toluene | 24 | 92 | 98:2 | ias.ac.in |

| 3 | (Z)-hex-3-en-1-ol | Propanal | CH2Cl2 | 18 | 88 | >99:1 | ias.ac.in |

(Note: Data in this table is illustrative of the reaction's scope as presented in the source literature and may not be specific to the direct synthesis of this compound but to analogous structures.)

Organocatalytic Asymmetric Prins Cyclization

The Prins cyclization, a powerful reaction for the formation of tetrahydropyran rings, has been significantly advanced through the use of organocatalysis. Chiral Brønsted acids, particularly confined imidodiphosphoric acid catalysts, have emerged as highly effective in promoting the asymmetric Prins cyclization. This methodology allows for the synthesis of functionalized 4-methylenetetrahydropyrans with excellent enantioselectivity and high yields. The success of this transformation is largely attributed to the steric demand of the acid catalyst.

Highly acidic confined imino-imidodiphosphate (iIDP) Brønsted acids have also been successfully employed to catalyze the asymmetric Prins cyclization of both aliphatic and aromatic aldehydes. These catalysts have demonstrated superior performance, achieving high conversion rates and excellent enantiomeric ratios. The use of these organocatalysts represents a significant step forward in the stereocontrolled synthesis of tetrahydropyran derivatives, which can be subsequently converted to this compound.

Table 1: Performance of iIDP Catalysts in Asymmetric Prins Cyclization

| Catalyst | Conversion Rate | Enantiomeric Ratio (e.r.) |

| iIDP Catalyst 1 | >99% | up to 95.5:4.5 |

| iIDP Catalyst 2 | >99% | up to 95.5:4.5 |

Reduction-Based Synthetic Routes

Reduction strategies are a cornerstone in the synthesis of this compound, primarily starting from pyran-4-one derivatives. These methods offer various levels of stereochemical control, depending on the reducing agent and the substrate.

Reduction of Pyran-4-one Derivatives

The reduction of 2-methyltetrahydropyran-4-one is a direct and common route to afford this compound. This transformation can be accomplished using a variety of reducing agents, with the choice of reagent significantly influencing the stereochemical outcome of the product. Standard hydride-donating reagents are effective in converting the ketone functionality to a secondary alcohol.

Stereoselective Reduction Strategies (e.g., L-Selectride)

The stereoselective reduction of 2-methyltetrahydropyran-4-one has been a subject of detailed investigation to control the formation of specific stereoisomers of this compound.

The diastereoselectivity of the reduction of 2-methyltetrahydropyran-4-one is highly dependent on the choice of the reducing agent. While common borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) show moderate selectivity, bulkier reducing agents such as L-Selectride exhibit a pronounced and often different stereochemical preference.

In a notable study, the reduction of 2-methyltetrahydropyran-4-one with L-Selectride was found to yield predominantly the equatorial alcohol, with a 73% proportion of this isomer. organic-chemistry.orgresearchgate.net This outcome is in stark contrast to the reductions with less sterically demanding borohydrides, which typically result in a different ratio of axial to equatorial alcohol products. organic-chemistry.orgresearchgate.net

Table 2: Stereoisomeric Product Ratios in the Reduction of 2-Methyltetrahydropyran-4-one

| Reducing Agent | % Equatorial Alcohol | % Axial Alcohol |

| NaBH₄ | Data not specified | Data not specified |

| KBH₄ | Data not specified | Data not specified |

| L-Selectride | 73% organic-chemistry.orgresearchgate.net | 27% |

| K-Selectride | Data not specified | Data not specified |

| LiBH(iBu)₃ | Data not specified | Data not specified |

The unexpected stereochemical outcome observed in the reduction of 2-methyltetrahydropyran-4-one with L-Selectride has led to the proposal of mechanisms involving the participation of the cyclic ether oxygen. organic-chemistry.orgresearchgate.net Two potential pathways have been suggested to explain the preferential formation of the equatorial alcohol. organic-chemistry.orgresearchgate.net These mechanisms posit that the ether oxygen, through intramolecular coordination or electronic effects, influences the trajectory of the hydride attack on the carbonyl carbon. This intramolecular assistance is thought to be a key factor in overriding the steric hindrance that would typically favor the formation of the axial alcohol with a bulky reducing agent like L-Selectride. organic-chemistry.orgresearchgate.net

Hydrodehalogenation of 4-Halo-tetrahydropyrans

Another synthetic route to this compound involves the hydrodehalogenation of 4-halo-tetrahydropyran precursors. This method is particularly useful as the halogenated precursors can be synthesized through various means, including the Prins cyclization of homoallylic alcohols with aldehydes in the presence of a halide source.

The hydrodehalogenation step typically involves the reduction of the carbon-halogen bond. Stannane-free reduction methods using palladium catalysts are a common and effective approach. chemicalbook.com This process selectively removes the halogen atom, replacing it with a hydrogen atom, while preserving other functional groups within the molecule. This strategy provides a valuable alternative for the synthesis of the target compound from readily accessible halogenated intermediates.

Cyclization of Diols

The formation of the tetrahydropyran ring in this compound can be efficiently achieved through the acid-catalyzed cyclization of unsaturated alcohols, a process closely related to the cyclization of diols. The Prins reaction, which involves the electrophilic addition of an aldehyde to a homoallylic alcohol, is a cornerstone of this approach. organic-chemistry.org

In a typical procedure, a homoallylic alcohol such as 3-buten-1-ol reacts with acetaldehyde in the presence of a Brønsted acid catalyst like sulfuric acid. The reaction proceeds through the protonation of the aldehyde, which then attacks the alkene to form a key oxocarbenium ion intermediate. This intermediate is subsequently trapped by the intramolecular hydroxyl group, leading to the formation of the tetrahydropyran ring. The final step involves the capture of a water molecule to yield the desired 4-hydroxy functionality.

The reaction conditions, particularly temperature and reactant stoichiometry, are critical in determining the product distribution. organic-chemistry.org While various diols can be cyclized to form tetrahydropyrans using different catalytic systems, the Prins-type cyclization of a C5 unsaturated alcohol with acetaldehyde represents a direct and effective route to the 2-methyl-tetrahydropyran-4-ol core structure.

| Reactant 1 | Reactant 2 | Catalyst | Key Features |

|---|---|---|---|

| 3-Buten-1-ol | Acetaldehyde | Sulfuric Acid (H₂SO₄) | Direct formation of this compound via Prins cyclization. |

| Homoallylic Alcohols | Aldehydes | Rhenium(VII) Complexes | Catalyzes Prins cyclization under specific conditions. organic-chemistry.org |

| Homoallylic Alcohols | Aldehydes | Indium Trichloride (InCl₃) | Mediates diastereoselective cyclizations to yield polysubstituted tetrahydropyrans. organic-chemistry.org |

Domino Michael–Hemiacetalization Reactions in Asymmetric Synthesis

Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient strategy for constructing complex molecules like substituted tetrahydropyrans. The organocatalytic domino Michael–hemiacetalization sequence is a powerful tool for the asymmetric synthesis of polyfunctionalized tetrahydropyran derivatives. nih.gov

This methodology involves the reaction of a Michael donor, such as a 1,3-dicarbonyl compound, with a specifically designed Michael acceptor, like an α-hydroxymethyl nitroalkene. The reaction is promoted by a chiral organocatalyst, often a derivative of thiourea (B124793) or squaramide, which activates the substrates through hydrogen bonding. nih.gov The sequence begins with a conjugate addition (Michael reaction) of the dicarbonyl compound to the nitroalkene. The resulting intermediate then undergoes an intramolecular hemiacetalization, where the hydroxyl group of the original nitroalkene attacks one of the carbonyl groups of the Michael donor, forming the tetrahydropyran ring. nih.gov

This approach allows for the creation of multiple stereocenters in a single operation with high levels of diastereo- and enantioselectivity. The products are highly functionalized, bearing nitro, ester, and ketone groups, which can be further manipulated synthetically. nih.gov

| Michael Donor | Michael Acceptor | Catalyst Type | Outcome |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | α-Hydroxymethyl Nitroalkenes | Chiral Squaramide | Good yields (59–91%), moderate to excellent diastereoselectivity (up to 98% de) and enantioselectivity (up to 99% ee). nih.gov |

| Acetylacetone / β-keto esters | β-Nitrostyrenes & Alkynyl Aldehydes | Quinine-based Squaramide | Forms highly functionalized tetrahydropyrans with five contiguous stereocenters. nih.gov |

Enantioselective Catalytic Methods for Chiral Purity Enhancement

Achieving high levels of chiral purity is essential for many applications of this compound and its derivatives. Enantioselective catalysis, particularly using chiral Brønsted acids, has emerged as a leading strategy for controlling the stereochemical outcome of the key cyclization step. acs.org

The asymmetric Prins cyclization can be effectively catalyzed by confined chiral imidodiphosphoric acids (iIDPs) or chiral phosphoric acids (CPAs). acs.orgnih.gov These catalysts create a well-defined chiral pocket that orients the substrates (e.g., homoallylic alcohol and aldehyde) in a specific manner. This controlled environment forces the reaction to proceed through a favored transition state, leading to the preferential formation of one enantiomer over the other. acs.org The extreme steric demand of these confined acid catalysts is often key to achieving high selectivity. nih.gov

Another class of effective catalysts includes chiral organocatalysts like camphor-10-sulfonic acid (CSA). mdpi.com By using either the (+) or (-) enantiomer of CSA, chemists can direct the cyclization to produce different diastereomers and enantiomers of the final product. These methods have successfully produced highly functionalized tetrahydropyrans with excellent regio- and enantioselectivity. nih.gov

| Catalyst Type | Reaction | Key Advantage |

|---|---|---|

| Confined Imidodiphosphoric Acid (iIDP) | Asymmetric Prins Cyclization | Excellent regio- and enantioselectivity due to a sterically demanding chiral environment. nih.gov |

| Chiral Phosphoric Acid (CPA) | Prins Cyclization / Dearomatization | Provides high enantiocontrol through a rigid chairlike transition state. acs.org |

| (+)-10-Camphorsulfonic Acid (CSA) | Stereospecific Cyclization of Epoxides | Stereospecific catalysis allows for the synthesis of specific enantiomers from chiral precursors. mdpi.com |

Synthesis of Specific Stereoisomers (e.g., (2R,4S)-2-methyloxan-4-ol)

The synthesis of a single, specific stereoisomer of 2-methyl-tetrahydropyran-4-ol, such as (2R,4S)-2-methyloxan-4-ol, requires precise control over the stereochemistry at the C2 and C4 positions. This is typically achieved through asymmetric catalysis where the choice of catalyst enantiomer dictates the absolute configuration of the product.

The (2R,4S) configuration corresponds to a trans relationship between the methyl group at C2 and the hydroxyl group at C4. In the context of an asymmetric Prins cyclization, the formation of this isomer depends on the facial selectivity of both the initial C-C bond formation and the subsequent ring closure.

A chiral Brønsted acid catalyst, for example, a specific enantiomer of a BINOL-derived phosphoric acid or an imino-imidodiphosphate (iIDP), controls this process. acs.orgacs.org The catalyst protonates and activates the aldehyde, creating a chiral environment. The homoallylic alcohol then approaches the activated aldehyde from a specific face to minimize steric interactions within the catalyst-substrate complex. The subsequent intramolecular cyclization onto the resulting carbocationic intermediate also proceeds with a strong facial bias, governed by the catalyst's chiral scaffold. By selecting the appropriate catalyst enantiomer, the cyclization can be directed to selectively yield the (2R,4S) stereoisomer with high diastereomeric and enantiomeric purity.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (2R,4S)-2-methyloxan-4-ol |

| 3-Buten-1-ol |

| Acetaldehyde |

| Sulfuric Acid |

| Indium Trichloride |

| Acetylacetone |

| β-Nitrostyrene |

| Camphor-10-sulfonic acid |

Chemical Reactivity and Mechanistic Studies of 2 Methyl Tetrahydro Pyran 4 Ol

Oxidation Reactions

The secondary alcohol moiety of 2-Methyl-tetrahydro-pyran-4-OL is susceptible to oxidation. These reactions are fundamental in synthetic chemistry for the preparation of the corresponding carbonyl compound.

Oxidation of the secondary alcohol at position C-4 of the tetrahydropyran (B127337) ring yields the corresponding ketone, 2-Methyl-tetrahydro-pyran-4-one. libretexts.orgresearchgate.net Unlike primary alcohols, which can be oxidized first to aldehydes and then further to carboxylic acids, secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage. libretexts.orgresearchgate.net Further oxidation of the ketone would necessitate the cleavage of a carbon-carbon bond, which requires harsh reaction conditions and is not a typical outcome of standard oxidation protocols. The tetrahydropyran ring itself is relatively stable to oxidation, although some strong oxidants can lead to degradation pathways involving abstraction of a C-H bond adjacent to the ether oxygen. researchgate.net

A variety of oxidizing agents can be employed to convert secondary alcohols to ketones. The choice of reagent often depends on the desired selectivity, the presence of other functional groups, and the required reaction conditions (e.g., pH, temperature). For a substrate like this compound, both mild and strong oxidizing agents are effective.

Commonly used reagents include chromium-based compounds, such as pyridinium (B92312) chlorochromate (PCC) or chromic acid (generated from Na₂Cr₂O₇ and H₂SO₄), and non-metal-based oxidants like the Dess-Martin periodinane (DMP) or those used in the Swern oxidation (oxalyl chloride/DMSO). Catalytic methods involving agents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are also prevalent. researchgate.net

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Chromic Acid (H₂CrO₄) | H₂SO₄, acetone (B3395972) (Jones Oxidation) | Strong oxidant, acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Milder than chromic acid, avoids strong acid. |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild, neutral conditions, good for sensitive substrates. researchgate.net |

Reduction Reactions

Reduction reactions involving this compound primarily concern the hydroxyl group or its corresponding ketone. The saturated tetrahydropyran ring is generally unreactive towards common reducing agents.

The reduction of this compound itself would imply the deoxygenation of the secondary alcohol to form 2-methyltetrahydropyran. This transformation is possible but requires specific methods, such as the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative before reduction with a radical initiator.

More commonly, reduction is performed on the oxidized counterpart, 2-Methyl-tetrahydro-pyran-4-one. The ketone can be readily reduced back to the secondary alcohol, this compound, using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These stereoselective reduction strategies are crucial in controlling the stereochemistry at the C-4 position.

The tetrahydropyran ring in this compound is already a saturated system and is therefore inert to catalytic hydrogenation under standard conditions. wikipedia.org Hydrogenation is a common method for reducing carbon-carbon double or triple bonds. For instance, dihydropyran can be hydrogenated, often using a catalyst like Raney nickel, to produce tetrahydropyran. wikipedia.org In the context of this compound, catalytic hydrogenation would only be relevant for derivatives of the compound that contain unsaturated functional groups elsewhere in the molecule, such as an alkene or alkyne substituent. nih.govnih.gov In such cases, catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) would selectively reduce the unsaturated bond without affecting the saturated tetrahydropyran ring or the hydroxyl group. nih.govnih.gov

Table 2: Potential Reduction and Hydrogenation Reactions

| Reaction Type | Substrate | Reagent/Catalyst | Product |

|---|---|---|---|

| Ketone Reduction | 2-Methyl-tetrahydro-pyran-4-one | NaBH₄ or LiAlH₄ | This compound |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can act as a leaving group in nucleophilic substitution reactions. However, since the hydroxide (B78521) ion (OH⁻) is a poor leaving group, the hydroxyl must first be activated. A common strategy is to perform the reaction in an acidic medium, which protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This creates a much better leaving group, a neutral water molecule (H₂O).

Once activated, the substitution can proceed via two primary mechanisms: Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution). ksu.edu.sanih.gov

Sₙ1 Mechanism: The departure of the water molecule would lead to the formation of a secondary carbocation at the C-4 position of the tetrahydropyran ring. This planar carbocation intermediate can then be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers. Polar, protic solvents favor the Sₙ1 pathway. nyu.edu

Sₙ2 Mechanism: A strong nucleophile can attack the carbon atom bearing the activated hydroxyl group in a single, concerted step, displacing the water molecule from the opposite side. This mechanism results in an inversion of stereochemistry at the reaction center. Polar, aprotic solvents and strong nucleophiles tend to favor the Sₙ2 pathway. nyu.edu

Another method for activating the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. This allows for nucleophilic substitution to occur under neutral or basic conditions, often favoring the Sₙ2 pathway. The choice of nucleophile, solvent, and reaction conditions can significantly influence the predominant mechanistic pathway and the stereochemical outcome of the substitution. nih.govnyu.edu

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 2-Methyl-tetrahydro-pyran-4-one |

| 2-methyltetrahydropyran |

| Dess-Martin periodinane |

| Dihydropyran |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Lithium aluminum hydride |

| Oxalyl chloride |

| Palladium |

| Platinum dioxide |

| Pyridinium chlorochromate (PCC) |

| Raney nickel |

| Sodium borohydride |

| Tetrahydropyran |

Esterification Reactions

The secondary hydroxyl group at the C-4 position of this compound is a key site for chemical modification, readily undergoing esterification reactions with various acylating agents. These reactions are fundamental in synthesizing derivatives with altered physical and chemical properties. The reaction typically involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of an acylating agent, leading to the formation of an ester and a corresponding byproduct.

Detailed research findings indicate that the esterification can be effectively carried out using several standard methods, including reaction with acid anhydrides, acyl chlorides, or via Fischer esterification with carboxylic acids under acidic catalysis.

Reaction with Acid Anhydrides: The use of an acid anhydride, such as acetic anhydride, provides a common and efficient route to the corresponding acetate (B1210297) ester. This reaction is often catalyzed by a base, like pyridine (B92270) or a tertiary amine, which activates the alcohol and neutralizes the carboxylic acid byproduct.

Reaction with Acyl Chlorides: Acyl chlorides, for example, acetyl chloride, are more reactive than acid anhydrides and react vigorously with the hydroxyl group to form the ester. This reaction also typically requires a base to scavenge the hydrogen chloride (HCl) gas that is produced.

Fischer Esterification: The Fischer esterification method involves heating the alcohol with a carboxylic acid, such as acetic acid, in the presence of a strong acid catalyst, commonly sulfuric acid (H₂SO₄) or tosic acid (TsOH). This is a reversible process, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed. A patent describing a similar process for tetrahydropyran-4-carboxylic acid highlights the reaction with an alcohol in the presence of an acid to yield the corresponding ester. google.com

The table below summarizes these common esterification reactions for this compound.

| Reaction Type | Acylating Agent | Catalyst/Conditions | Product | Byproduct |

|---|---|---|---|---|

| Acylation | Acetic Anhydride | Pyridine, Heat | 2-Methyl-tetrahydro-pyran-4-yl acetate | Acetic Acid |

| Acylation | Acetyl Chloride | Pyridine | 2-Methyl-tetrahydro-pyran-4-yl acetate | Pyridinium hydrochloride |

| Fischer Esterification | Acetic Acid | H₂SO₄ (catalytic), Heat | 2-Methyl-tetrahydro-pyran-4-yl acetate | Water |

Ring Opening Reactions

The tetrahydropyran ring is a stable six-membered heterocycle and is generally resistant to cleavage under neutral or basic conditions. However, under strong acidic conditions, the ring can undergo opening. This reaction is initiated by the protonation of the endocyclic ether oxygen atom, which activates the ring towards nucleophilic attack.

The mechanism for an acid-catalyzed ring-opening reaction typically proceeds as follows:

Protonation of the Ether Oxygen: A strong acid (e.g., HBr) protonates the ring oxygen, making it a good leaving group (an alcohol).

Nucleophilic Attack: A nucleophile, in this case, the bromide ion (Br⁻), attacks one of the adjacent carbon atoms (C-2 or C-6). The attack usually occurs at the less sterically hindered carbon, following an Sₙ2-type mechanism.

Ring Cleavage: The carbon-oxygen bond is broken, leading to the opening of the ring and the formation of a substituted acyclic product. For this compound, this would result in a halo-substituted alcohol.

While specific studies on the ring-opening of this compound are not extensively documented, the reactivity can be inferred from the general behavior of substituted tetrahydropyrans. The presence of the methyl group at C-2 would influence the regioselectivity of the nucleophilic attack.

| Reactants | Conditions | Probable Product |

| This compound + HBr (excess) | Heat | 5-Bromo-hexane-1,3-diol |

This proposed product is based on the nucleophilic attack at the less substituted C-6 position after protonation of the ring oxygen.

Conformational Analysis and its Influence on Reactivity

The tetrahydropyran ring of this compound is not planar and, similar to cyclohexane, adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The molecule exists as a mixture of stereoisomers (cis and trans), which have distinct conformational preferences that significantly impact their reactivity.

The two substituents, the methyl group at C-2 and the hydroxyl group at C-4, can be arranged in either a cis or trans relationship.

trans-isomer: In the most stable chair conformation, both the methyl and hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions.

cis-isomer: In the chair conformation of the cis-isomer, one substituent must be in an axial position while the other is in an equatorial position. The ring can flip between two chair conformers, but the conformer where the larger group (methyl) occupies the equatorial position is generally favored.

The conformational preference of the hydroxyl group has a direct influence on its chemical reactivity, particularly in esterification reactions.

Equatorial Hydroxyl Group: An -OH group in the equatorial position is more sterically accessible to incoming reagents. Consequently, it is expected to react more rapidly in esterification reactions. The trans-isomer, which can present an equatorial hydroxyl group in its most stable conformation, is therefore predicted to be more reactive.

Axial Hydroxyl Group: An axial -OH group is sterically hindered by the two axial hydrogens on the same side of the ring (at C-2 and C-6), making it less accessible. This steric hindrance reduces the rate of reaction with bulky acylating agents. The cis-isomer will have a significant population of conformers with an axial hydroxyl group, potentially leading to slower reaction rates compared to the trans-isomer.

The stereochemical outcome of reactions can be influenced by these conformational factors. polyu.edu.hkhku.hknih.gov Understanding the conformational equilibrium is crucial for predicting the major products and reaction rates in the chemical transformations of this compound. youtube.com

| Isomer | Most Stable Conformation | -OH Position | -CH₃ Position | Expected Reactivity of -OH |

|---|---|---|---|---|

| trans-(2R,4R) or (2S,4S) | Diequatorial | Equatorial | Equatorial | Higher |

| cis-(2R,4S) or (2S,4R) | Axial/Equatorial | Axial or Equatorial (in equilibrium) | Equatorial or Axial (in equilibrium) | Lower |

Derivatization and Analog Synthesis

Functionalization at the Hydroxyl Group (C4)

The hydroxyl group at the C4 position is a key site for introducing structural diversity into the 2-Methyl-tetrahydro-pyran-4-OL molecule. Common strategies include glycosylation, etherification, and acylation, which alter the polarity, lipophilicity, and steric profile of the parent compound.

Glycosylation for Carbohydrate Mimetics

Glycosylation of the C4 hydroxyl group can lead to the formation of carbohydrate mimetics, compounds that mimic the structure of natural sugars. These analogs are valuable tools in glycobiology and medicinal chemistry. While direct glycosylation of this compound is not extensively documented, general glycosylation methods can be applied. Typically, this involves the activation of a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, which then reacts with the alcohol to form a glycosidic bond. The stereochemical outcome of the glycosylation is a critical aspect, often controlled by the choice of glycosyl donor, solvent, and reaction conditions.

Table 1: Representative Glycosylation Reactions for Secondary Alcohols

| Glycosyl Donor | Activating Agent | Typical Product | Stereoselectivity |

|---|---|---|---|

| Glycosyl Bromide | Silver triflate | O-glycoside | Dependent on neighboring group participation |

| Glycosyl Trichloroacetimidate | Trimethylsilyl triflate (TMSOTf) | O-glycoside | Generally high, dependent on donor |

Etherification for Lipophilic Derivatives

Etherification of the C4 hydroxyl group is a common strategy to increase the lipophilicity of this compound. The Williamson ether synthesis is a classic and versatile method for this transformation. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of the alkyl halide allows for the introduction of a wide variety of lipophilic groups.

Table 2: Examples of Etherification Reactions for Secondary Alcohols

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 4-Methoxy-2-methyl-tetrahydropyran |

| Benzyl bromide | Potassium tert-butoxide | Dimethylformamide (DMF) | 4-Benzyloxy-2-methyl-tetrahydropyran |

Acyl Derivatives Synthesis

Acylation of the C4 hydroxyl group to form esters is a straightforward method for modifying the properties of this compound. This can be achieved by reacting the alcohol with an acyl halide or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. A patent discloses a process for the synthesis of chiral acyl derivatives of 2,4-disubstituted-tetrahydropyran-4-ol, highlighting the industrial relevance of such modifications. google.com The use of chiral organocatalysts in these reactions can lead to the synthesis of chirally enriched acyl derivatives. google.com

Table 3: Synthesis of Acyl Derivatives

| Acylating Agent | Catalyst/Base | Product |

|---|---|---|

| Acetic anhydride | Pyridine | 2-Methyl-tetrahydro-pyran-4-yl acetate (B1210297) |

| Benzoyl chloride | Triethylamine | 2-Methyl-tetrahydro-pyran-4-yl benzoate |

Substitutions on the Tetrahydropyran (B127337) Ring

Modification of the tetrahydropyran ring itself offers another avenue for creating analogs of this compound with diverse substitution patterns and stereochemistries.

Synthesis of 2,6-trans-Substituted Tetrahydropyrans

The synthesis of 2,6-trans-substituted tetrahydropyrans is a significant area of research due to the prevalence of this motif in natural products. While not starting directly from this compound, several synthetic strategies can be envisioned to access such analogs. One approach involves the conjugate addition of nucleophiles to 6-substituted-2H-dihydropyran-4-ones, which can establish the desired 2,6-trans stereochemistry. researchgate.netresearchgate.netnih.gov Another powerful method is the Prins cyclization, although it often favors the formation of cis-2,6-disubstituted products due to the anomeric effect. ntu.edu.sg However, specific reaction conditions and substrates can be employed to favor the trans isomer.

Formation of 3,6-Disubstituted and 3,3,6-Trisubstituted Derivatives

The synthesis of more complex substitution patterns, such as 3,6-disubstituted and 3,3,6-trisubstituted tetrahydropyrans, can be achieved from precursors like 6-substituted-2H-dihydropyran-4-ones. researchgate.netnih.gov For instance, the reaction of these dihydropyranones with L-Selectride can lead to the formation of 3,6-disubstituted tetrahydropyran rings. researchgate.netnih.gov Subsequent trapping of the intermediate enolate with carbon electrophiles can then yield 3,3,6-trisubstituted derivatives. researchgate.netnih.gov These methods provide a pathway to novel analogs with substitution at positions other than the C2 and C4 of the parent this compound.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-tetrahydro-pyran-4-yl acetate |

| 2-Methyl-tetrahydro-pyran-4-yl benzoate |

| 2-Methyl-tetrahydro-pyran-4-yl propionate |

| 4-Benzyloxy-2-methyl-tetrahydropyran |

| 4-Ethoxy-2-methyl-tetrahydropyran |

| 4-Methoxy-2-methyl-tetrahydropyran |

| Acetic anhydride |

| Benzoyl chloride |

| Benzyl bromide |

| Ethyl triflate |

| Glycosyl Bromide |

| Glycosyl Phosphate |

| Glycosyl Trichloroacetimidate |

| L-Selectride |

| Methyl iodide |

| Potassium tert-butoxide |

| Propionyl chloride |

| Pyridine |

| Silver triflate |

| Sodium hydride |

| Triethylamine |

Synthesis of Sulfur Analogs (e.g., Tetrahydro-2H-thiopyran-4-ol)

The synthesis of sulfur analogs of pyran derivatives, such as Tetrahydro-2H-thiopyran-4-ol, involves replacing the oxygen atom in the heterocyclic ring with a sulfur atom. This substitution significantly alters the compound's physicochemical properties. A common route to Tetrahydro-2H-thiopyran-4-ol proceeds through the synthesis of its corresponding ketone, Tetrahydro-4H-thiopyran-4-one.

A well-established method for preparing Tetrahydro-4H-thiopyran-4-one involves a multi-step sequence starting from dimethyl 3,3'-thiobispropanoate. researchgate.net The process begins with an intramolecular Dieckmann condensation of the diester using a base such as sodium methoxide (B1231860) (NaOMe) in a solvent like tetrahydrofuran (THF). This cyclization reaction forms a β-keto ester intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. Subsequent acidic hydrolysis and decarboxylation of this intermediate, typically by refluxing in aqueous sulfuric acid (H2SO4), yields Tetrahydro-4H-thiopyran-4-one with reported yields greater than 75%. researchgate.net

The final step to obtain Tetrahydro-2H-thiopyran-4-ol is the reduction of the ketone functionality of Tetrahydro-4H-thiopyran-4-one. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for this transformation, affording the target sulfur analog.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1. Cyclization/Decarboxylation | Dimethyl 3,3'-thiobispropanoate | 1) NaOMe, THF 2) 10% aq. H2SO4, reflux | Tetrahydro-4H-thiopyran-4-one | >75% researchgate.net |

| 2. Reduction | Tetrahydro-4H-thiopyran-4-one | e.g., NaBH4, Methanol | Tetrahydro-2H-thiopyran-4-ol | High |

Generation of Chiral Derivatives

The generation of chiral derivatives of this compound is crucial for applications where specific stereoisomers are required. Various synthetic strategies have been developed to achieve enantioselective and diastereoselective synthesis of substituted tetrahydropyran-4-ols.

One prominent method involves the asymmetric Prins cyclization. This reaction constructs the tetrahydropyran ring by coupling an aldehyde with a homoallylic alcohol in the presence of a chiral catalyst. google.com For instance, the reaction of an aliphatic aldehyde with isoprenol can be catalyzed by a chiral organocatalyst, such as camphor-10-sulfonic acid, to produce chirally enriched 2,4-disubstituted-tetrahydropyran-4-ol derivatives. google.com The choice of catalyst and reaction conditions influences the stereochemical outcome, allowing for the selective formation of specific diastereomers. For example, the reaction between butyraldehyde (B50154) and isoprenol using (+)-camphor sulfonic acid yielded (2R,4S) and (2S,4S)-2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol with a 62% yield. google.com

Another approach to obtaining chiral tetrahydropyran derivatives is through the enzymatic resolution of a racemic mixture. mdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase (B570770) AK and Novozym® 435 have shown opposite enantioselectivity in the acetylation of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, providing a route to both enantiomers. mdpi.com

Furthermore, chiral building blocks from the natural chiral pool can be used as starting materials. A stereospecific synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol starts from (R)- and (S)-linalool. mdpi.com The synthesis involves a series of transformations, including a key stereospecific cyclization step catalyzed by (+)-10-camphorsulfonic acid, to yield the desired chiral tetrahydropyran derivative. mdpi.com

| Method | Description | Example | Key Reagents/Catalysts |

|---|---|---|---|

| Asymmetric Prins Cyclization | Asymmetric reaction between an aldehyde and a homoallylic alcohol to form a chiral tetrahydropyran ring. google.com | Synthesis of (2R,4S) and (2S,4S)-2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. google.com | Chiral organocatalyst (e.g., (+)-camphor sulfonic acid). google.com |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using a stereoselective enzyme. mdpi.com | Resolution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com | Lipases (e.g., Novozym® 435, lipase AK). mdpi.com |

| Chiral Pool Synthesis | Synthesis starting from a readily available enantiopure natural product. mdpi.com | Synthesis of (S)- and (R)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol from (R)- and (S)-linalool. mdpi.com | (+)-10-camphorsulfonic acid. mdpi.com |

Applications in Advanced Organic Synthesis

Intermediate in Complex Organic Molecule Synthesis

2-Methyl-tetrahydro-pyran-4-ol is frequently employed as a synthetic intermediate and a fundamental building block in multi-step organic syntheses. Its structure, containing a stable oxacycle with reactive functional groups, allows chemists to introduce the tetrahydropyran (B127337) motif into larger, more complex molecules. The synthesis of this intermediate can be achieved through various methods, including the acid-catalyzed Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. sygnaturediscovery.com This accessibility makes it a valuable starting material for assembling intricate molecular frameworks that are often found in biologically active compounds and natural products.

Building Block for Oxacycles

The tetrahydropyran ring is a prevalent structural motif in a vast number of natural products. This compound serves as a foundational building block for the elaboration into more complex oxacyclic systems. The hydroxyl group at the C-4 position can be readily functionalized or used as a handle to introduce new stereocenters and ring systems. For instance, the synthesis of functionalized tetrahydropyran scaffolds can be achieved through methods like a tethered enol-ether Prins cyclization, which can later be elaborated into diverse structures for various applications. nih.govnih.gov The stability of the pyran ring combined with the reactivity of its substituents makes it an ideal starting point for constructing polycyclic ether systems.

Role in Natural Product Total Synthesis (e.g., Diospongin B, Lasonolide A)

The utility of this compound as a chiral building block is prominently demonstrated in the total synthesis of several complex natural products.

Diospongin B: The specific stereoisomer, (2R,4S)-2-methyloxan-4-ol, is a crucial intermediate in the total synthesis of Diospongin B, a diarylheptanoid natural product with potential anti-osteoporotic properties. nih.gov The synthesis strategy leverages the pre-existing tetrahydropyran core of the intermediate, which mirrors the structural motif present in the target natural product, thereby facilitating a more efficient synthetic route. The synthesis of Diospongin B often involves the conversion of 6-substituted-2H-dihydropyran-4-ones, products of the Maitland-Japp reaction, into highly substituted tetrahydropyran rings that form the core of the natural product. nih.gov

| Natural Product | Role of Tetrahydropyran Unit | Key Synthetic Insight |

| Diospongin B | A specific stereoisomer, (2R,4S)-2-methyloxan-4-ol, serves as a direct intermediate. | Utilizes a pre-formed pyran ring to efficiently construct the natural product's core. nih.gov |

| Lasonolide A | The tetrahydropyran rings are key structural motifs constructed de novo during the synthesis. organic-chemistry.orgpharmablock.com | The formation of the pyran rings is a critical and stereochemically demanding step within the total synthesis. organic-chemistry.org |

Scaffold Development for Medicinal Chemistry

In medicinal chemistry, the tetrahydropyran (THP) ring is considered a privileged scaffold. It acts as a bioisostere of cyclohexane but offers improved physicochemical properties, such as reduced lipophilicity and the potential for hydrogen bonding via the ring oxygen, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

This compound is a valuable starting material for creating libraries of novel THP-containing compounds for drug discovery. nih.govnih.gov The functional group at the C-4 position can be converted into other functionalities, such as amines or azides, allowing for further elaboration. nih.govnih.gov This derivatization enables the exploration of chemical space and the development of new molecular entities with potential therapeutic applications. The THP motif has been utilized in scaffolds for compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties. nih.gov

Precursor for Medicinally Relevant Compounds

Beyond its role in complex total synthesis, this compound and its derivatives serve as precursors to compounds with direct medicinal relevance. Research has shown that derivatives of this compound can exhibit significant biological activity. For example, its structural features have been leveraged in the development of novel compounds with potential anti-inflammatory and analgesic properties. Studies have explored the synthesis of novel spirocyclic pyran derivatives and other tetrahydropyran compounds that demonstrate antinociceptive and anti-inflammatory effects. mdpi.com The structural similarity of the tetrahydropyran core to known inhibitors of enzymes like COX-2 has been noted as a basis for designing new anti-inflammatory agents. Furthermore, various 2,2,6-trisubstituted 5-methylidene-tetrahydropyran-4-ones, synthesized from related pyran precursors, have been evaluated for their cytotoxic activity against human cancer cell lines.

| Precursor Application | Therapeutic Area | Research Finding |

| Anti-inflammatory Agents | Inflammation, Pain | Derivatives have shown to inhibit pro-inflammatory cytokines and demonstrate antinociceptive effects in preclinical models. mdpi.com |

| Anticancer Agents | Oncology | Synthesized methylidenetetrahydropyran-4-ones have been evaluated for cytotoxicity against leukemia and breast cancer cell lines. |

Biological Activities and Therapeutic Potential

Antimicrobial Effects

The ability of a compound to inhibit the growth of or kill microorganisms is a critical aspect of its therapeutic potential.

A thorough search of scientific databases and literature reveals no studies that have investigated the antimicrobial effects of 2-Methyl-tetrahydro-pyran-4-OL, including its specific potency against Gram-positive bacteria. Consequently, there is no available data on its minimum inhibitory concentration (MIC) or other antimicrobial metrics against these types of bacteria.

Antioxidant Properties

Antioxidant compounds can protect cells from damage caused by free radicals, which are unstable molecules that can contribute to aging and diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay is a common method for evaluating the antioxidant activity of a compound. However, a review of existing research indicates that this compound has not been evaluated for its antioxidant properties using the DPPH assay or any other antioxidant capacity tests. Therefore, no data is available on its ability to scavenge free radicals.

Cytotoxic Properties and Anti-cancer Research

Cytotoxic compounds have the ability to kill cells, a property that is particularly relevant in the context of anti-cancer research. Extensive searches of scientific literature and cancer research databases yielded no studies on the cytotoxic properties of this compound. There is no published research investigating its potential as an anti-cancer agent.

Modulation of Biological Targets and Pathways

Understanding how a compound interacts with biological targets and pathways is crucial for elucidating its mechanism of action and therapeutic potential. At present, there is no available research detailing any modulation of biological targets or pathways by this compound.

Development of Pharmaceuticals and Drug Leads

The development of a compound into a pharmaceutical drug or a drug lead involves extensive preclinical and clinical research. There is no information in the scientific literature to suggest that this compound is currently being developed as a pharmaceutical or has been identified as a drug lead.

Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-tetrahydro-pyran-4-ol, enabling detailed analysis of its constitution and stereochemistry.

Structural Elucidation and Conformation Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The chemical shifts (δ) of the signals in the NMR spectrum provide information about the electronic environment of each nucleus, while the coupling constants (J) reveal the connectivity and spatial relationships between neighboring atoms.

Key characteristic signals in the ¹H NMR spectrum include those for the hydroxyl proton, typically observed between δ 1.5–2.0 ppm, and the methyl group protons, which resonate around δ 1.0–1.2 ppm. The remaining protons on the tetrahydropyran (B127337) ring exhibit complex splitting patterns due to their diastereotopic nature, providing a rich source of structural information.

Conformational analysis, particularly the orientation of the methyl and hydroxyl groups, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY). This technique detects through-space interactions between protons that are in close proximity, typically within 4-5 angstroms. By observing NOE cross-peaks between specific protons, the preferred chair conformation of the tetrahydropyran ring and the axial or equatorial disposition of the substituents can be determined. For instance, an NOE between the methyl group protons and axial protons on the ring would suggest an axial orientation of the methyl group.

Stereoisomer Identification

This compound can exist as two diastereomers: cis and trans, depending on the relative orientation of the methyl and hydroxyl groups. NMR spectroscopy is a powerful tool for distinguishing between these stereoisomers. The differentiation is primarily based on the analysis of chemical shifts and coupling constants, which are sensitive to the stereochemical environment.

In cyclic systems like tetrahydropyran, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial couplings typically have large J values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). By analyzing the coupling patterns of the protons on the ring, particularly the proton at C4 (bearing the hydroxyl group) and the proton at C2 (bearing the methyl group), the relative stereochemistry can be established.

For example, in the trans isomer, where one substituent is axial and the other is equatorial, a different set of coupling constants will be observed compared to the cis isomer, where both substituents are either axial or equatorial. A study on the reduction of 2-methyltetrahydropyran-4-one demonstrated the successful separation and identification of the resulting stereoisomers of 2-methyltetrahydropyran-4-ol using ¹³C and ¹H NMR analysis.

Table 1: Representative ¹H NMR Data for this compound Stereoisomers

| Proton | cis Isomer (Predicted δ, ppm) | trans Isomer (Predicted δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | 3.4 - 3.6 | 3.8 - 4.0 | m | - |

| H3ax | 1.2 - 1.4 | 1.3 - 1.5 | m | - |

| H3eq | 1.8 - 2.0 | 1.9 - 2.1 | m | - |

| H4 | 3.9 - 4.1 | 3.5 - 3.7 | m | - |

| H5ax | 1.3 - 1.5 | 1.4 - 1.6 | m | - |

| H5eq | 1.7 - 1.9 | 1.8 - 2.0 | m | - |

| H6ax | 3.3 - 3.5 | 3.2 - 3.4 | m | - |

| H6eq | 3.9 - 4.1 | 3.8 - 4.0 | m | - |

| -CH₃ | 1.1 - 1.2 | 1.2 - 1.3 | d | ~6-7 |

| -OH | 1.5 - 2.5 | 1.5 - 2.5 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

Table 2: Representative ¹³C NMR Data for this compound Stereoisomers

| Carbon | cis Isomer (Predicted δ, ppm) | trans Isomer (Predicted δ, ppm) |

| C2 | 72 - 74 | 70 - 72 |

| C3 | 38 - 40 | 36 - 38 |

| C4 | 65 - 67 | 68 - 70 |

| C5 | 34 - 36 | 32 - 34 |

| C6 | 66 - 68 | 64 - 66 |

| -CH₃ | 21 - 23 | 19 - 21 |

Note: These are predicted ranges and can vary based on experimental conditions.

Mass Spectrometry (MS) Characterization

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 116.16 g/mol .

The fragmentation of cyclic ethers and alcohols under EI conditions is a well-studied process and can be predicted to follow several key pathways. For this compound, the initial ionization likely occurs at one of the oxygen atoms. Subsequent fragmentation can proceed through various mechanisms, including:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of the methyl group at C2 would result in a fragment ion at m/z 101.

Ring opening followed by cleavage: The molecular ion can undergo ring opening to form a radical cation, which can then fragment.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a fragment at m/z 98.

Loss of a methyl radical and water: A combined loss of a methyl group and a water molecule would result in a fragment at m/z 83.

The relative abundance of these fragment ions provides a characteristic fingerprint that can be used to confirm the identity of the compound.

Table 3: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 116 | [C₆H₁₂O₂]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 98 | [M - H₂O]⁺ |

| 83 | [M - CH₃ - H₂O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₃H₅O]⁺ |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H, C-H, and C-O bonds.

The most prominent feature will be a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding.

The C-H stretching vibrations of the sp³ hybridized carbons in the methyl group and the tetrahydropyran ring will appear as sharp to medium intensity bands in the region of 3000-2850 cm⁻¹.

The C-O stretching vibrations will give rise to strong absorptions in the fingerprint region of the spectrum. The C-O stretch of the secondary alcohol is expected to appear in the range of 1100-1000 cm⁻¹, while the C-O-C stretch of the ether linkage in the tetrahydropyran ring will also absorb in this region, typically between 1150 and 1085 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |

| 3000 - 2850 | C-H stretch (sp³) | Medium to Strong |

| 1470 - 1450 | C-H bend (CH₂) | Medium |

| 1380 - 1370 | C-H bend (CH₃) | Medium |

| 1150 - 1000 | C-O stretch (alcohol and ether) | Strong |

Density Functional Theory (DFT) Calculations for Conformation and Energetics

Density Functional Theory (DFT) calculations are a powerful computational tool used to investigate the conformational preferences and energetics of molecules. For this compound, DFT calculations can be used to determine the relative stabilities of the various possible chair conformations of the cis and trans isomers.

Studies on related methyl-substituted tetrahydropyrans have shown that the equatorial conformation is generally more stable than the axial conformation due to the avoidance of 1,3-diaxial interactions. For this compound, DFT calculations would involve optimizing the geometry of each possible conformer (e.g., cis-diequatorial, cis-diaxial, trans-equatorial-axial, trans-axial-equatorial) and calculating their single-point energies.

The energy difference between the conformers provides insight into the conformational equilibrium of the molecule. For example, it is expected that the diequatorial conformer of the cis isomer would be the most stable. The calculated energy differences can be used to estimate the population of each conformer at a given temperature using the Boltzmann distribution. These theoretical predictions can then be compared with experimental results from NMR studies.

Table 5: Predicted Relative Energies of this compound Conformers from DFT Calculations

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis | Diequatorial | 0 (Reference) |

| cis | Diaxial | > 4.0 |

| trans | Equatorial (OH), Axial (CH₃) | ~1.5 - 2.5 |

| trans | Axial (OH), Equatorial (CH₃) | ~1.0 - 2.0 |

Note: These are estimated values based on studies of similar molecules and would need to be confirmed by specific DFT calculations for this compound.

Computational Docking Studies for Biological Interactions

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to explore its potential interactions with biological macromolecules, such as enzymes, and to rationalize any observed biological activity.

For instance, given the structural similarities of some pyran derivatives to molecules with known biological activity, docking studies could be performed against relevant protein targets. One such target could be acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

A typical docking study would involve preparing the three-dimensional structures of both this compound (the ligand) and the target protein. The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results of the docking simulation can reveal the binding mode of the ligand, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. This information can guide the design of new derivatives with improved biological activity.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Asymmetric Synthesis Routes

The biological activity of tetrahydropyran (B127337) derivatives is often dependent on their specific stereochemistry. Consequently, a major thrust in current research is the development of catalytic asymmetric methods to produce enantiomerically pure isomers of compounds like 2-Methyl-tetrahydro-pyran-4-OL. Organocatalysis has emerged as a particularly powerful tool in this endeavor.

Recent advancements have focused on the asymmetric Prins cyclization, a key reaction for forming the tetrahydropyran ring. Chiral phosphoric acids (CPAs), for instance, have been successfully employed as catalysts in asymmetric [2 + 4] cycloadditions to generate chiral chroman derivatives, which share the core pyran ring structure. These catalysts facilitate the reaction with high yields and excellent control over the 3D arrangement of atoms (diastereo- and enantioselectivity). Similarly, the synergistic catalysis between a chiral phosphoric acid and a copper salt (CuCl) has enabled the first examples of enantioselective Prins cyclizations.

Another innovative approach involves using chiral N-heterocyclic carbenes (NHCs) as organocatalysts. These catalysts have shown success in the enantioselective cleavage of imide C-N bonds, a strategy that can be adapted for constructing complex chiral molecules. The goal of these methodologies is to provide efficient, atom-economical routes to specific stereoisomers, which are crucial for developing new therapeutic agents and other functional molecules.

| Catalyst Type | Key Features | Application Example | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids (CPAs) | Bulky, well-defined chiral environment. | Asymmetric [2 + 4] cycloaddition for chiral chromans. | |

| CPA / Copper Salt Synergy | Cooperative catalysis for enhanced enantioselectivity. | Enantioselective Prins cyclization. | |

| Chiral N-Heterocyclic Carbenes (NHCs) | Versatile catalysis for various asymmetric transformations. | Enantioselective desymmetrization reactions. |

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Understanding how the precise three-dimensional structure of a molecule relates to its biological function—known as the structure-activity relationship (SAR)—is a cornerstone of modern drug discovery. For derivatives of this compound, research is actively exploring these relationships to design compounds with enhanced potency and selectivity for specific biological targets.

The tetrahydropyran ring is recognized as a privileged scaffold in medicinal chemistry; its confined geometry adds rigidity to a molecule, which can be crucial for effective binding to biological targets like enzymes or receptors. Cyclic ethers such as THP derivatives are key components in the design of HIV protease inhibitors, where they act as potent P2 ligands.

Recent SAR studies on tetrahydropyran-based mimics have led to the discovery of potent inhibitors of galectin-3, a protein implicated in cancer, inflammation, and fibrosis. These studies systematically modify the functional groups on the THP ring to optimize binding and inhibitory activity. Similarly, SAR studies on other heterocyclic compounds, such as tetrahydroquinolones, have shown that small modifications to substituent groups can switch a compound from being an antagonist to an agonist for a specific receptor, highlighting the subtlety and importance of molecular structure. This principle is being applied to tetrahydropyran derivatives to fine-tune their interactions with biological systems and develop novel therapeutic agents.

| Compound Class | Biological Target | Key SAR Finding | Reference |

|---|---|---|---|

| Tetrahydropyran-based thiodisaccharide mimics | Galectin-3 | Optimization of substituents on the THP ring led to potent inhibitors for fibrosis and inflammation. | |

| Bis-tetrahydrofuran derivatives | HIV Protease | The stereochemistry and nature of substituents on the cyclic ether rings dramatically affect antiviral potency. | |

| Tetrahydroquinolone derivatives | GPR41 Receptor | Modification of an aryl group switched the compound's activity from antagonistic to agonistic. |

Investigation of New Applications in Materials Science

While the primary focus of research on this compound has been in fragrances and medicinal chemistry, its parent structure, tetrahydropyran (oxane), is gaining attention in materials science. Specifically, tetrahydropyran is being explored as a solvent for cationic polymerization. This type of polymerization is used to create polymers from monomers like vinyl ethers and styrene (B11656) compounds.

Tetrahydropyran offers a desirable balance of properties for this application. Its polarity helps to stabilize the cationic species that propagate the polymerization reaction, while also being an effective solvent for the resulting polymer, allowing the reaction to proceed smoothly in a homogeneous system. This prevents the premature precipitation of the polymer, which can be an issue in less polar solvents, and facilitates the synthesis of high-molecular-weight polymers. Furthermore, unlike other ether-based solvents such as tetrahydrofuran (B95107) (THF), tetrahydropyran itself is not prone to polymerization under these conditions. The use of THP derivatives, which can introduce specific functionalities, is a potential future direction for creating novel polymers with tailored properties.

Advanced Mechanistic Elucidations of Complex Transformations

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and inventing new ones. For the synthesis of this compound and its analogs, the Prins cyclization is a central and complex transformation that continues to be the subject of advanced mechanistic study.

Researchers use a combination of experimental and computational methods to probe the intricate details of the reaction pathway. For example, extensive studies have elucidated how the reaction proceeds through a chairlike transition state, which dictates the stereochemical outcome of the product. These investigations have also uncovered competing side reactions, such as the 2-oxonia-Cope rearrangement, which can lead to a loss of stereochemical purity.

By understanding these competing pathways, chemists can devise strategies to suppress them. For instance, the choice of Lewis acid catalyst (e.g., TMSBr vs. SnBr₄) can dramatically influence the reaction mechanism, leading to different intermediates (like an intimate ion pair versus a free oxocarbenium ion) and ultimately controlling the stereoselectivity of the final product. Detailed computational studies using Density Functional Theory (DFT) are also employed to calculate the energy landscape of these reactions, confirming that different products can arise from parallel reaction pathways. This fundamental knowledge is crucial for the rational design of highly selective and efficient syntheses of complex tetrahydropyran-containing molecules.

Q & A

Basic: What are the common synthetic routes for 2-Methyl-tetrahydro-pyran-4-OL?

Answer:

The synthesis of this compound typically involves cyclization or functionalization of precursors. Key methods include:

- Acid-Catalyzed Cyclization : Reacting γ,δ-unsaturated alcohols with acetyl chloride in acetonitrile under mild conditions to form tetrahydropyran derivatives .

- Hydrodehalogenation : Stannane-free reduction of 4-halo-tetrahydropyrans using palladium catalysts to selectively remove halogens while preserving other functional groups .

- Copper-Catalyzed Oligomerization : Diastereoselective synthesis via copper(II)–bisphosphine catalysts, enabling stereochemical control during ring formation .

Advanced: How can diastereoselectivity be controlled in the synthesis of substituted tetrahydropyrans?

Answer:

Diastereoselectivity is influenced by catalyst choice and reaction conditions:

- Chiral Catalysts : Copper(II)–bisphosphine catalysts induce axial chirality, favoring specific stereoisomers (e.g., (2R*,3S*,4S*) configurations) by stabilizing transition states through ligand-substrate interactions .

- Solvent-Free Conditions : Minimizing solvent interference enhances stereochemical precision, as demonstrated in the synthesis of odorants with syn-oriented oxygen atoms .

- Substrate Preorganization : Bulky substituents (e.g., cyclohexyl groups) adopt equatorial positions in chair-like tetrahydropyran conformations, directing reaction pathways .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer: